molecular formula C10H14N2O B1202756 (R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one CAS No. 22956-40-7

(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one

Cat. No.: B1202756
CAS No.: 22956-40-7
M. Wt: 178.23 g/mol
InChI Key: ATRCOGLZUCICIV-SECBINFHSA-N
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Description

®-6-Hydroxynicotine is a chiral derivative of nicotine, characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using specific enzymes like cytochrome P450 . Another approach involves chemical hydroxylation using reagents such as osmium tetroxide (OsO4) followed by reduction .

Industrial Production Methods: Industrial production of ®-6-Hydroxynicotine may involve biotechnological processes utilizing genetically engineered microorganisms capable of selectively hydroxylating nicotine. These processes are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: ®-6-Hydroxynicotine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

®-6-Hydroxynicotine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a probe to study the metabolic pathways of nicotine and its derivatives.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in smoking cessation aids.

    Industry: Utilized in the development of biosensors for nicotine detection.

Mechanism of Action

The mechanism of action of ®-6-Hydroxynicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The hydroxyl group enhances its binding affinity and selectivity towards specific subtypes of nAChRs, modulating neurotransmitter release and neuronal activity. This interaction influences various physiological processes, including cognitive function and addiction pathways .

Comparison with Similar Compounds

Uniqueness: ®-6-Hydroxynicotine is unique due to its chiral nature and the presence of the hydroxyl group, which significantly alters its chemical reactivity and biological activity compared to nicotine and other similar compounds .

Properties

IUPAC Name

5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRCOGLZUCICIV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331451
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22956-40-7
Record name d-6-Hydroxynicotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one
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(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one
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(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one
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Reactant of Route 6
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